molecular formula C16H14N2O2 B161358 3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 10167-35-8

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B161358
CAS No.: 10167-35-8
M. Wt: 266.29 g/mol
InChI Key: IOYQGXYNQRRATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with phthalic anhydride, followed by cyclization to form the desired benzodiazepine structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine-2,5-dione derivatives, while reduction can produce dihydrobenzodiazepines .

Scientific Research Applications

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate their activity, leading to various pharmacological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound enhances the inhibitory effects of GABA, resulting in sedative and anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
  • 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
  • 1-benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione

Uniqueness

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific benzyl substitution, which can influence its pharmacological properties and interactions with biological targets. This structural variation can lead to differences in potency, efficacy, and safety profiles compared to other benzodiazepine derivatives .

Properties

IUPAC Name

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYQGXYNQRRATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395057
Record name 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10167-35-8
Record name 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 2
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 3
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 4
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.